molecular formula C22H24N2O3 B12161224 (E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide

Cat. No.: B12161224
M. Wt: 364.4 g/mol
InChI Key: ABIAGKBDTATEQE-RMKNXTFCSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, an indole moiety, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(5-methyl-1H-indol-3-yl)ethylamine under basic conditions to form the desired amide linkage. The final step involves the formation of the (E)-propenamide through a Wittig reaction, ensuring the correct geometric isomer is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anticancer, or neuroprotective properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. Alternatively, it might interact with neurotransmitter receptors, influencing neuronal signaling and offering potential benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide stands out due to its combination of a dimethoxyphenyl group and an indole moiety, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C22H24N2O3/c1-15-4-7-19-18(12-15)17(14-24-19)10-11-23-22(25)9-6-16-5-8-20(26-2)21(13-16)27-3/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,25)/b9-6+

InChI Key

ABIAGKBDTATEQE-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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